
3-(Oxan-3-yl)prop-2-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Oxan-3-yl)prop-2-ynoic acid, also known as 3-(tetrahydro-2H-pyran-3-yl)propiolic acid, is a chemical compound with the molecular formula C8H10O3 . It has a molecular weight of 154.16 .
Molecular Structure Analysis
The InChI code for 3-(Oxan-3-yl)prop-2-ynoic acid is 1S/C8H10O3/c9-8(10)4-3-7-2-1-5-11-6-7/h7H,1-2,5-6H2,(H,9,10) . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
3-(Oxan-3-yl)prop-2-ynoic acid is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed .Wissenschaftliche Forschungsanwendungen
Atmospheric Chemistry and Environmental Implications
- Oxalic acid, a closely related compound, is a significant atmospheric dicarboxylic acid found especially in non-urban and marine atmospheres. Its presence in particulate form suggests it originates not solely from gas-phase reactions but also involves photochemical processes. Such studies highlight the role of oxalic acid and its derivatives in atmospheric chemistry, including their impact on air quality and nitrogen deposition in aquatic ecosystems (Martinelango, Dasgupta, & Al-Horr, 2007).
Photoreactive Compounds for Chemical Synthesis
- Compounds similar to "3-(Oxan-3-yl)prop-2-ynoic acid" are explored for their potential as photoremovable protecting groups, which are crucial in the synthesis of sensitive chemical species. Their ability to undergo photolysis to release the protected compound efficiently makes them valuable tools in organic synthesis (Literák, Hroudná, & Klán, 2008).
Development of Novel Organic Materials
- Research has explored the synthesis of novel compounds with specific functionalities, such as 3,3'-Dinitroamino-4,4'-azoxyfurazan and its derivatives. These materials are designed for high-performance applications, including energetic materials with exceptional density and detonation properties. This highlights the compound's potential in creating materials with tailor-made properties for industrial and defense applications (Zhang & Shreeve, 2014).
Catalysis and Green Chemistry
- The compound and its derivatives are investigated for their catalytic roles in various chemical reactions. For instance, silver-catalyzed transformations of aliphatic carboxylic acids to oxime ethers underpin the development of greener synthesis methods. These reactions utilize less hazardous conditions and sustainable reagents, contributing to the advancement of environmentally friendly chemical processes (Zhu, Wen, Song, & Jiao, 2016).
Photocatalysis and Energy Conversion
- Derivatives of oxalic acid, such as in the degradation of carboxylic acids on Y2O3 surfaces under UV light, showcase the potential of these compounds in photocatalysis and environmental remediation. The study indicates a path for utilizing such reactions in the degradation of pollutants, emphasizing the importance of this class of compounds in energy conversion and environmental protection efforts (Karunakaran, Dhanalakshmi, & Anilkumar, 2009).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(oxan-3-yl)prop-2-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-8(10)4-3-7-2-1-5-11-6-7/h7H,1-2,5-6H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMGNZVNBFQYHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C#CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylic acid](/img/structure/B2591652.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2591654.png)
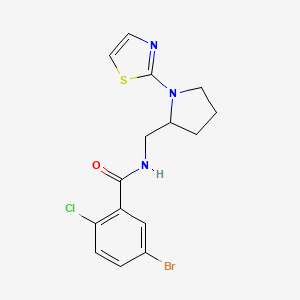
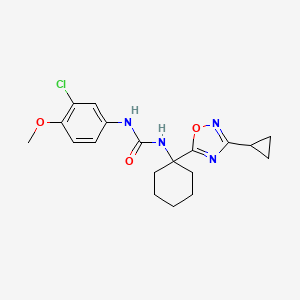
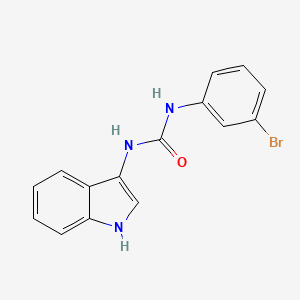
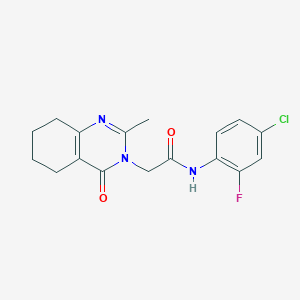
![2,2,2-Trifluoro-N-[1-(2,2,2-trifluoroacetyl)azetidin-3-yl]ethanimidoyl chloride](/img/structure/B2591662.png)

![N-[2-Oxo-2-(N-phenylanilino)ethyl]prop-2-enamide](/img/structure/B2591666.png)
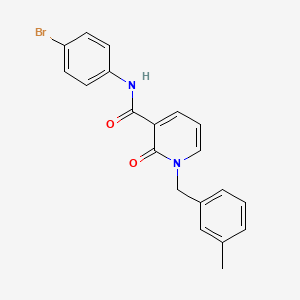
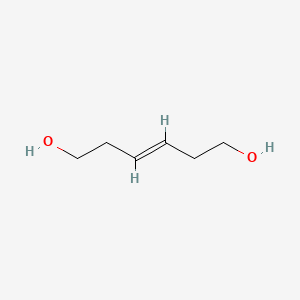
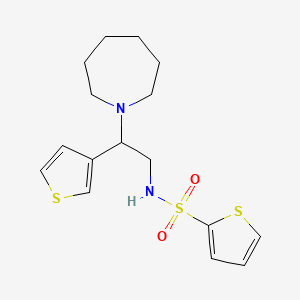
![1-Cyclopentyl-3-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)urea](/img/structure/B2591672.png)